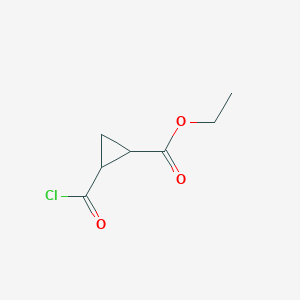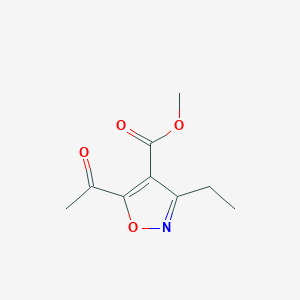
1-(4-Chloroanilino)-4-methyl-5-phenylimidazole-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloroanilino)-4-methyl-5-phenylimidazole-2-thiol is a chemical compound that has been studied for its potential use in scientific research. This compound is synthesized using a specific method and has been shown to have a mechanism of action that affects biochemical and physiological processes. The purpose of
Mechanism of Action
More studies are needed to fully understand the mechanism of action of this compound and its effects on various biological systems.
2. Development of New Cancer Treatments: The antitumor activity of this compound makes it a potential candidate for developing new cancer treatments.
3. Development of Neuroprotective Agents: The neuroprotective effects of this compound make it a potential candidate for developing new treatments for stroke and traumatic brain injury.
4. Optimization of
Advantages and Limitations for Lab Experiments
1-(4-Chloroanilino)-4-methyl-5-phenylimidazole-2-thiol has several advantages and limitations for lab experiments. Some of the advantages include:
1. High Purity: This compound can be synthesized with high purity using standard purification techniques, making it useful for studying biological systems.
2. Well-Characterized: The synthesis and characterization of this compound have been well-documented, making it easy to reproduce in other labs.
3. Specific
Future Directions
There are several future directions for research on 1-(4-Chloroanilino)-4-methyl-5-phenylimidazole-2-thiol. Some of these directions include:
1. Further Studies on
Synthesis Methods
The synthesis method for this compound may be optimized to increase yield and purity, making it more accessible for research purposes.
Conclusion:
1-(4-Chloroanilino)-4-methyl-5-phenylimidazole-2-thiol is a chemical compound that has been studied for its potential use in scientific research. This compound is synthesized using a specific method and has been shown to have a mechanism of action that affects biochemical and physiological processes. 1-(4-Chloroanilino)-4-methyl-5-phenylimidazole-2-thiol has several advantages and limitations for lab experiments and has been studied for its potential use in cancer research, neurological research, and cardiovascular research. There are several future directions for research on this compound, including further studies on its mechanism of action and the development of new cancer treatments and neuroprotective agents.
Scientific Research Applications
1-(4-Chloroanilino)-4-methyl-5-phenylimidazole-2-thiol has been studied for its potential use in scientific research. This compound has been shown to have a mechanism of action that affects biochemical and physiological processes, making it useful for studying various biological systems. Some of the scientific research applications of this compound include:
1. Cancer Research: 1-(4-Chloroanilino)-4-methyl-5-phenylimidazole-2-thiol has been shown to have antitumor activity in vitro and in vivo, making it a potential candidate for cancer treatment.
2. Neurological Research: This compound has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury, making it useful for studying the mechanisms of neuroprotection.
3. Cardiovascular Research: 1-(4-Chloroanilino)-4-methyl-5-phenylimidazole-2-thiol has been shown to have vasodilatory effects, making it useful for studying the mechanisms of vasodilation and potential treatments for cardiovascular disease.
properties
IUPAC Name |
3-(4-chloroanilino)-5-methyl-4-phenyl-1H-imidazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3S/c1-11-15(12-5-3-2-4-6-12)20(16(21)18-11)19-14-9-7-13(17)8-10-14/h2-10,19H,1H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXNPRWRKZQXIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=S)N1)NC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one](/img/structure/B64941.png)




![2,3-Dihydrofuro[3,2-c]pyridine 5-oxide](/img/structure/B64955.png)






